molecular formula C22H24N2O5 B11622955 ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate

ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B11622955
M. Wt: 396.4 g/mol
InChI Key: LSPWEQBCWRDSGX-UHFFFAOYSA-N
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Description

Ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its indole core structure combined with the dimethylamino and ester functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 2-[3-[2-[4-(dimethylamino)phenyl]-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetate

InChI

InChI=1S/C22H24N2O5/c1-4-29-20(26)14-24-18-8-6-5-7-17(18)22(28,21(24)27)13-19(25)15-9-11-16(12-10-15)23(2)3/h5-12,28H,4,13-14H2,1-3H3

InChI Key

LSPWEQBCWRDSGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N(C)C)O

Origin of Product

United States

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